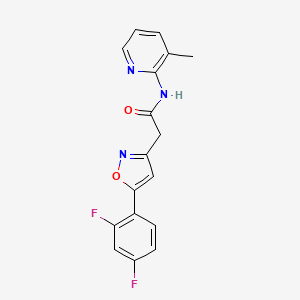
2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(5-(2,4-difluorophenyl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of an isoxazole ring and a difluorophenyl group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential properties and activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from various substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and then further cyclized to form heterocyclic rings such as oxadiazoles or isoxazoles. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives involves the use of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) as reagents . This suggests that the synthesis of the compound may also involve similar reagents and steps to construct the isoxazole ring and introduce the appropriate substituents.
Molecular Structure Analysis
The molecular structure of compounds containing isoxazole rings and difluoromethyl groups can be characterized by techniques such as NMR, IR, and mass spectrometry . These compounds often exhibit a 'V' shaped conformation due to the angles between aromatic planes, and their structures are stabilized by various intermolecular interactions, including hydrogen bonds and pi interactions . This information can be extrapolated to predict that the compound of interest may also exhibit a specific conformation and intermolecular interactions that could be elucidated using these analytical techniques.
Chemical Reactions Analysis
Compounds with isoxazole rings can participate in a variety of chemical reactions. For example, the presence of reactive groups such as chloromethyl or alkoxyimino can lead to further functionalization or participate in antiviral activities. The difluorophenyl group may also influence the reactivity of the compound, potentially affecting its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms can affect the lipophilicity and metabolic stability of the molecule . The heterocyclic rings and substituents can also impact the solubility, boiling and melting points, and overall reactivity of the compound. Biological screening of similar compounds has shown activity against enzymes such as acetylcholinesterase and lipoxygenase , suggesting that the compound may also exhibit biological activities that could be explored in pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Isoxazole Derivatives and Acetamide Applications
Biological and Medicinal Properties : Isoxazole derivatives, including compounds with acetamide functional groups, have shown significant biological and medicinal properties. They serve as intermediates for synthesizing various heterocycles and undergo chemical transformations, indicating their potential for drug development and pharmacological studies (Laroum et al., 2019).
Ectoparasiticides in Veterinary Medicine : The novel class of isoxazolines, which may share some structural similarities with the compound , has been explored for their ectoparasiticidal efficacy. These studies underscore the potential of isoxazoline and related compounds in developing new treatments against various ectoparasites, highlighting their significance in veterinary pharmacology (Zhou et al., 2021).
Neuroplasticity and Antidepressant Effects : Research on compounds affecting the glutamatergic system, particularly AMPA receptors, has shown promise in understanding the mechanisms behind fast-acting antidepressants. This includes studies on ketamine and its effects on neuroplasticity, which may offer insights into the therapeutic mechanisms relevant to compounds with similar pharmacological profiles (Aleksandrova & Phillips, 2021).
Antioxidant Evaluation : The synthesis and evaluation of isoxazolone derivatives, which may include structures similar to the compound , have demonstrated antioxidant properties. These findings support the potential use of such compounds in developing treatments or interventions aimed at mitigating oxidative stress (Laroum et al., 2019).
Eigenschaften
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]-N-(3-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-10-3-2-6-20-17(10)21-16(23)9-12-8-15(24-22-12)13-5-4-11(18)7-14(13)19/h2-8H,9H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXMPSCQHGSLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2546922.png)
![1-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2546924.png)
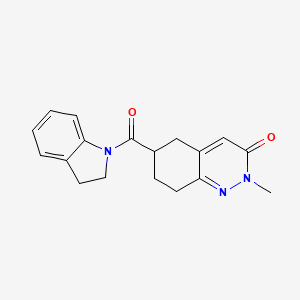
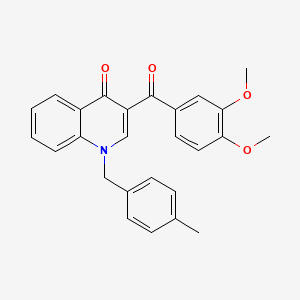
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2546927.png)


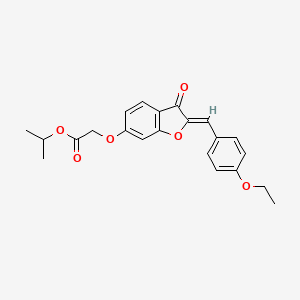
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2546933.png)
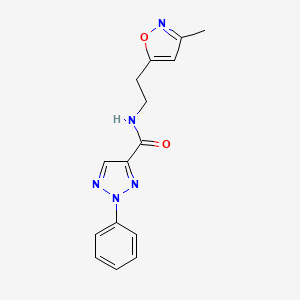
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2546937.png)
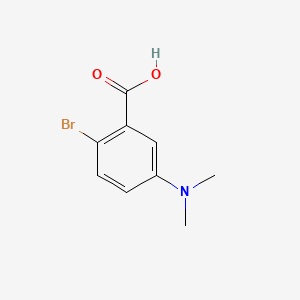
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)
![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)